1-(5-Aminopentyl)-1H-pyrrole-2,5-dione 2,2,2-trifluoroacetate is a chemical compound with significant interest in both synthetic and medicinal chemistry. It features a pyrrole ring, which is a five-membered aromatic ring containing nitrogen, substituted with an aminopentyl group and a trifluoroacetate moiety. The molecular formula of this compound is , and it is classified as a derivative of pyrrole, which is known for its biological activity and potential therapeutic applications.
The synthesis of 1-(5-Aminopentyl)-1H-pyrrole-2,5-dione 2,2,2-trifluoroacetate typically involves the reaction of pyrrole derivatives with appropriate amines under controlled conditions. Common methods include:
For example, similar compounds have been synthesized using primary amines in ethanol, with reaction monitoring through thin-layer chromatography to track progress .
The molecular structure of 1-(5-Aminopentyl)-1H-pyrrole-2,5-dione 2,2,2-trifluoroacetate can be described as follows:
| Property | Value |
|---|---|
| Molecular Formula | |
| IUPAC Name | 1-(5-Aminopentyl)-1H-pyrrole-2,5-dione; 2,2,2-trifluoroacetate |
| InChI Key | KXQYFSRZPNLIDW-UHFFFAOYSA-M |
| Canonical SMILES | C1=CC(=O)N(C1=O)CCCN.C(=O)(C(F)(F)F)[O-] |
1-(5-Aminopentyl)-1H-pyrrole-2,5-dione 2,2,2-trifluoroacetate participates in various chemical reactions:
These reactions highlight the compound's versatility in synthetic applications .
The mechanism of action for 1-(5-Aminopentyl)-1H-pyrrole-2,5-dione 2,2,2-trifluoroacetate involves its interaction with biological targets:
This mechanism suggests potential applications in drug development and biochemical research .
The physical and chemical properties of 1-(5-Aminopentyl)-1H-pyrrole-2,5-dione 2,2,2-trifluoroacetate include:
| Property | Value |
|---|---|
| Molecular Weight | 267.18 g/mol |
| Solubility | Soluble in polar solvents |
| Stability | Stable under standard lab conditions |
The scientific applications of 1-(5-Aminopentyl)-1H-pyrrole-2,5-dione 2,2,2-trifluoroacetate are diverse:
This compound's unique structural features make it an attractive candidate for further research in various scientific fields .
CAS No.: 60-24-2
CAS No.: 152405-02-2
CAS No.: 152885-09-1
CAS No.: 463-82-1
CAS No.:
CAS No.: